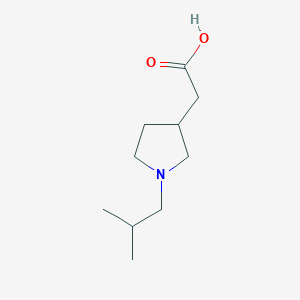

2-(1-Isobutyl-3-pyrrolidinyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[1-(2-methylpropyl)pyrrolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-8(2)6-11-4-3-9(7-11)5-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWZNCOPMDMAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401261106 | |

| Record name | 1-(2-Methylpropyl)-3-pyrrolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220019-64-6 | |

| Record name | 1-(2-Methylpropyl)-3-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methylpropyl)-3-pyrrolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid. Given the relative novelty of this compound, this document synthesizes available data with expert analysis of its structural features to offer insights for research and development.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its non-planar, saturated structure provides three-dimensional diversity, crucial for specific interactions with biological targets.[2][3] The nitrogen atom within the ring can act as a hydrogen bond donor or acceptor, and its substitution significantly influences the molecule's physicochemical properties and pharmacological activity.[4] The presence of an acetic acid moiety attached to the pyrrolidine ring, as seen in this compound, introduces a carboxylic acid group, which is a common feature in many classes of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs).[2][]

Chemical Identity and Structure

This compound is a substituted pyrrolidine derivative. Its fundamental characteristics are summarized below.

| Identifier | Value | Source |

| CAS Number | 1220019-64-6 | [6] |

| Molecular Formula | C10H19NO2 | [6] |

| Molecular Weight | 185.26 g/mol | [6] |

| IUPAC Name | 2-(1-(2-methylpropyl)pyrrolidin-3-yl)acetic acid | N/A |

| Synonyms | 2-(1-Isobutylpyrrolidin-3-yl)acetic acid, 3-Pyrrolidineacetic acid, 1-(2-methylpropyl)- | [6] |

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties: A Computational Perspective

| Property | Predicted Value | Significance in Drug Development |

| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Indicates lipophilicity and potential for membrane permeability. |

| pKa (Acid Dissociation Constant) | ~4.0 - 5.0 (Carboxylic Acid) | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |

| Aqueous Solubility | Moderately Soluble | Influences formulation and bioavailability. |

| Polar Surface Area (PSA) | ~49 Ų | Correlates with membrane permeability and blood-brain barrier penetration. |

Note: These values are estimations and should be confirmed experimentally.

Synthesis and Characterization

While specific synthetic procedures for this compound are not detailed in published literature, a logical synthetic approach would involve the N-alkylation of a suitable pyrrolidine precursor followed by deprotection. A plausible route is outlined below.

Proposed Synthetic Workflow

The synthesis would likely start from a commercially available, N-protected pyrrolidine derivative, such as (S)- or (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid.[10][11]

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: N-Boc Deprotection

-

Dissolve N-Boc-3-pyrrolidineacetic acid in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at 0 °C.[12][13]

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting crude 2-(3-pyrrolidinyl)acetic acid salt can be used in the next step without further purification.

Causality: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is labile under acidic conditions.[14] The acid protonates the carbonyl oxygen of the Boc group, leading to its cleavage and the formation of the free amine.

Step 2: Reductive Amination

-

Dissolve the crude 2-(3-pyrrolidinyl)acetic acid salt in a suitable solvent, such as dichloromethane (DCM) or dichloroethane (DCE).

-

Add isobutyraldehyde and a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or crystallization to obtain this compound.

Causality: Reductive amination is a robust method for forming C-N bonds. The secondary amine of the pyrrolidine reacts with the aldehyde to form an iminium ion intermediate, which is then reduced by the hydride reagent to yield the N-isobutyl product.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., carboxylic acid O-H and C=O stretches).

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Potential Biological Activity and Applications

While no specific pharmacological data for this compound has been reported, its structural features suggest potential areas for investigation.

Analgesic and Anti-inflammatory Properties

The acetic acid moiety is a common pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs).[2] For instance, derivatives of phenylacetic acid have been explored as anti-inflammatory agents.[15] Furthermore, a patent describes pyridylalkyl esters of 2-(p-isobutylphenyl)acetic acid as having analgesic and anti-inflammatory activities.[16] Although the core scaffold is different, the presence of an isobutyl group and an acetic acid function in the target molecule suggests that it could be investigated for similar properties.

Central Nervous System (CNS) Activity

The pyrrolidine ring is a privileged scaffold in CNS drug discovery.[1] Its ability to introduce chirality and defined three-dimensional structures is valuable for targeting specific receptors in the brain. The N-isobutyl group increases the lipophilicity of the molecule, which may facilitate crossing the blood-brain barrier.

Enzyme Inhibition

Pyrrolidine derivatives have been shown to be effective enzyme inhibitors for a variety of targets.[1] The carboxylic acid group can act as a key binding element (e.g., through hydrogen bonding or ionic interactions) within the active site of an enzyme.

Future Directions and Conclusion

This compound represents an under-explored molecule with potential for further investigation in drug discovery. The immediate next steps for researchers interested in this compound would be its synthesis and purification, followed by a thorough experimental characterization of its physicochemical properties. Subsequently, in vitro screening against a panel of relevant biological targets (e.g., cyclooxygenase enzymes for anti-inflammatory activity, CNS receptors) would be a logical progression to elucidate its pharmacological profile.

This technical guide provides a foundational understanding of this compound, combining known information with scientifically grounded predictions and proposed experimental workflows. It is intended to serve as a valuable resource for scientists and researchers in the field of drug development.

References

-

Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC. [Link]

-

United States Patent Office - Googleapis.com. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - PMC. [Link]

-

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. [Link]

-

Pyridylalkyl esters of 2-(p-isobutylphenyl)acetic acid and propionic acids and use - Patent US-4150137-A - PubChem. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [Link]

-

(S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid - PubChem. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

[Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines] - PubMed. [Link]

-

BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

PHYSICOCHEMICAL PROPERTIES MODULES. [Link]

-

2-(1-Benzyl-3-pyrrolidinyl)acetic acid | C13H17NO2 | CID 3303356 - PubChem. [Link]

-

Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC. [Link]

-

Advancing physicochemical property predictions in computational drug discovery - eScholarship.org. [Link]

-

United States Patent (19) 11 Patent Number - ResearchGate. [Link]

-

Comparative study of physicochemical properties and biological activities through cheminformatics for two auxinic herbicides 2,4. [Link]

-

2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)acetic acid - PubChemLite. [Link]

-

Journal of Chemical and Pharmaceutical Research, 2016, 8(5):783-791 Research Article Volumetric properties and molecular int - JOCPR. [Link]

- US2372221A - Process of acetylating 2,3-butylene glycol with the impure acetic acid obtained from the pyrolytic decomposition of 2,3-butylene glycol diacetate to butadiene - Google P

- CN102557932B - Method for producing isobutyl acetate - Google P

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PHYSICOCHEMICAL PROPERTIES MODULES | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]

- 8. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agrijournal.org [agrijournal.org]

- 10. (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid | C11H19NO4 | CID 1502098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 204688-60-8 | (R)-2-(1-Boc-3-pyrrolidinyl)acetic Acid - AiFChem [aifchem.com]

- 12. mdpi.com [mdpi.com]

- 13. reddit.com [reddit.com]

- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 15. EP2070899A1 - Deprotection of N-BOC compounds - Google Patents [patents.google.com]

- 16. Pyridylalkyl esters of 2-(p-isobutylphenyl)acetic acid and propionic acids and use - Patent US-4150137-A - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid: Identification, Synthesis, and Characterization

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid. The document provides a detailed overview of the compound's core identifiers, a reasoned synthetic strategy, and a robust analytical workflow for its unambiguous identification and quality control. The structural relationship to key pharmaceutical intermediates underscores its potential significance as a building block in modern drug discovery.

Core Identification and Physicochemical Properties

This compound is a heterocyclic carboxylic acid. Its core structure consists of a five-membered saturated pyrrolidine ring, substituted at the nitrogen atom (position 1) with an isobutyl group and at position 3 with an acetic acid moiety. The primary identifier for this specific chemical entity is its Chemical Abstracts Service (CAS) Registry Number.

| Identifier | Value | Source |

| CAS Number | 1220019-64-6 | [1] |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₁₀H₁₉NO₂ | Calculated |

| Molecular Weight | 185.26 g/mol | Calculated |

| IUPAC Name | 2-(1-isobutylpyrrolidin-3-yl)acetic acid | Derived |

Rationale and Synthetic Strategy

The proposed strategy involves a two-step process starting from a commercially available, orthogonally protected pyrrolidine precursor: a derivative of 3-pyrrolidineacetic acid. This approach provides excellent control over regioselectivity and prevents undesirable side reactions.

Proposed Synthetic Pathway:

-

Step 1: Reductive Amination. The synthesis commences with a protected form of 3-pyrrolidineacetic acid, such as an ethyl ester, to prevent the carboxylic acid from interfering with the N-alkylation step. The secondary amine of the pyrrolidine ring is reacted with isobutyraldehyde in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃). This one-pot reaction forms an iminium ion intermediate which is immediately reduced to yield the N-isobutyl pyrrolidine ring. This method is chosen for its high efficiency and tolerance of various functional groups.

-

Step 2: Ester Hydrolysis. The resulting ethyl ester intermediate is then subjected to basic hydrolysis, typically using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent mixture. This reaction saponifies the ester to yield the desired carboxylic acid product, this compound, after acidic workup.

Analytical Workflow for Structural Verification and Quality Control

A multi-technique analytical approach is essential to confirm the identity, structure, and purity of the final compound. This self-validating system ensures that the synthesized material meets the required specifications for research or further development.[4][5]

Chromatographic Purity Assessment

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 water/acetonitrile mixture.

-

Rationale: This method separates the target compound from residual starting materials, reagents, and by-products. The low wavelength UV detection is necessary as the molecule lacks a strong chromophore. Purity is determined by integrating the area of the product peak relative to the total peak area.

Molecular Weight Confirmation

Protocol: Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) coupled with either Liquid Chromatography (LC-MS) or direct infusion.

-

Mode: Positive ion mode.

-

Expected Result: The primary confirmation is the observation of the protonated molecular ion [M+H]⁺.

-

Calculated m/z for C₁₀H₁₉NO₂: 185.14

-

Expected m/z: 186.15

-

-

Rationale: MS provides definitive confirmation of the compound's molecular weight, a critical piece of identifying data. Fragmentation patterns, if analyzed, can offer further structural clues.

Structural Elucidation

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR):

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

-

Expected Signals:

-

A doublet corresponding to the two methyl groups of the isobutyl moiety (~0.9 ppm).

-

A multiplet for the methine (CH) proton of the isobutyl group (~1.8-2.0 ppm).

-

A doublet for the methylene (CH₂) protons of the isobutyl group attached to the nitrogen (~2.2-2.4 ppm).

-

A complex series of multiplets for the pyrrolidine ring protons (~1.5-3.0 ppm).

-

A doublet for the methylene (CH₂) protons of the acetic acid side chain (~2.3-2.5 ppm).

-

A broad singlet for the carboxylic acid proton (OH), which may be shifted or absent depending on the solvent and concentration.

-

-

-

¹³C NMR (Carbon NMR):

-

Expected Signals: Ten distinct signals corresponding to each carbon atom in the molecule, including a signal in the carbonyl region (~175-180 ppm) for the carboxylic acid.

-

-

Rationale: NMR is the most powerful technique for unambiguous structure determination. The chemical shifts, integration, and coupling patterns of the proton signals, along with the number of carbon signals, confirm the precise connectivity of all atoms in the molecule.

Context and Potential Applications

While this compound is not itself an approved therapeutic agent, its molecular architecture is highly relevant to pharmaceutical research. The core structure is closely related to intermediates used in the synthesis of Pregabalin .[3]

Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a blockbuster drug marketed for neuropathic pain, epilepsy, and generalized anxiety disorder.[6][7] Its mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels, which modulates neurotransmitter release.[8][9] The isobutyl moiety is a critical pharmacophoric element in Pregabalin.

Given this relationship, this compound can be considered:

-

A valuable research chemical: For exploring structure-activity relationships (SAR) around the Pregabalin pharmacophore.

-

A potential synthetic intermediate: As a building block for creating novel, constrained analogs of GABA or other neurologically active compounds.

-

A scaffold for library synthesis: In the discovery of new chemical entities targeting CNS disorders or other therapeutic areas.

Its study and availability are therefore of significant interest to medicinal chemists engaged in the design and synthesis of next-generation therapeutics.

References

-

Keika Ventures. (n.d.). Analytical Method. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1-Benzyl-3-pyrrolidinyl)acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid. Retrieved from [Link]

-

Ehrenmann, J. (2008). Synthesis of isobutyl acetate. Retrieved from [Link]

-

McLaughlin, C., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). [R-(R,S)]-β-Methyl-α-phenyl-1-pyrrolidineethanol. Retrieved from [Link]

-

Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Retrieved from [Link]

-

Habib, O.M.O., et al. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. Retrieved from [Link]

-

ResearchGate. (1995). Synthesis of Amphiphilic Poly(2-(1-Pyrrolidonyl)-Ethylvinylether-b-Isobutylvinylether). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Isobutyl acetate (CAS 110-19-0). Retrieved from [Link]

- Google Patents. (n.d.). CN102557932B - Method for producing isobutyl acetate.

-

Wikipedia. (n.d.). Pregabalin. Retrieved from [Link]

-

Tassone, D. M., et al. (2007). Pregabalin: its pharmacology and use in pain management. Anesthesia & Analgesia. Retrieved from [Link]

-

Frontiers. (2025). Synergistic antiallodynic effects of pregabalin and thioctic acid in a rat model of neuropathic pain. Retrieved from [Link]

-

LookChem. (n.d.). Cas 61312-87-6,4-Isobutyl-2-pyrrolidinone. Retrieved from [Link]

-

Expert Committee on Drug Dependence Information Repository. (n.d.). Pregabalin. Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 0494 - ISOBUTYL ACETATE. Retrieved from [Link]

Sources

- 1. This compound | 1220019-64-6 [amp.chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. lookchem.com [lookchem.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. medwinpublisher.org [medwinpublisher.org]

- 6. Pregabalin - Wikipedia [en.wikipedia.org]

- 7. Pregabalin - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 8. Pregabalin: its pharmacology and use in pain management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Synergistic antiallodynic effects of pregabalin and thioctic acid in a rat model of neuropathic pain [frontiersin.org]

The Isobutyl-Pyrrolidine Pharmacophore: Synthetic Architectures and Therapeutic Utility

[1]

Executive Summary: The "Leucine Effect"

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in over 20 FDA-approved therapeutics. However, the specific introduction of an isobutyl group (2-methylpropyl) onto the pyrrolidine core creates a unique pharmacophore. This moiety acts as a rigidified mimic of Leucine or Isoleucine , allowing the molecule to probe hydrophobic pockets in enzymes (e.g., proteases) and receptors (e.g., GPCRs) with high stereochemical fidelity.

This guide reviews the structural utility, therapeutic applications, and synthetic pathways of isobutyl-substituted pyrrolidines, with a specific focus on their role as precursors to GABA analogs (e.g., Pregabalin) and peptidomimetics.

Structural Biology & SAR Analysis[2]

The Hydrophobic Anchor

In Structure-Activity Relationship (SAR) studies, the isobutyl group serves three critical functions:

-

Steric Occlusion: It provides bulk that can lock the pyrrolidine ring into a specific conformation (pucker), influencing binding affinity.

-

Lipophilicity: It increases logP, improving blood-brain barrier (BBB) penetration—critical for neurological agents like racetams.

-

Side-Chain Mimicry: The isobutyl-pyrrolidine motif is effectively a "cyclized leucine." In protease inhibitors, this allows the inhibitor to occupy the S1 or S2 hydrophobic pockets usually reserved for leucine residues in natural substrates.

Positional Isomerism

The biological activity is strictly dependent on the position of the isobutyl group:

-

C2-Substitution: Mimics Proline/Leucine. Common in organocatalysis and antiviral agents (e.g., HCV NS5A inhibitors).

-

C3/C4-Substitution: Mimics

-amino acids. This is the core scaffold of Pregabalin lactam (4-isobutylpyrrolidin-2-one).[1]

Therapeutic Applications

Neuroscience: The GABA Connection

The most commercially significant application of this scaffold is its relationship to Pregabalin (Lyrica). Pregabalin is an acyclic

-

Mechanism: While Pregabalin binds to the

subunit of voltage-gated calcium channels, the cyclic pyrrolidine derivatives are being investigated for broader anticonvulsant profiles, often possessing higher lipophilicity than their acyclic zwitterionic counterparts.

Antivirals & Peptidomimetics

In Hepatitis C (HCV) and HIV drug discovery, substituted pyrrolidines serve as "proline-mimetics." The isobutyl group is often introduced to fill large hydrophobic pockets in viral proteases or polymerases, enhancing potency (e.g., in analogs of molecules like Voxilaprevir ).

Synthetic Strategies

We categorize the synthesis into three primary logic flows.

Figure 1: Primary synthetic workflows for accessing the isobutyl-pyrrolidine core.

Comparative Methodologies

| Method | Key Reagents | Stereocontrol | Scalability | Primary Application |

| Lactam Reduction | LiAlH₄, BH₃·DMS | High (Retains chirality of precursor) | High (Kg scale) | Pregabalin analogs, GABA mimetics |

| [3+2] Cycloaddition | Azomethine ylides, Alkenes | Moderate to High (Catalyst dependent) | Low (mg to g) | Complex polysubstituted cores |

| Pd-Catalyzed Coupling | Pd(OAc)₂, Aryl halides | High (Ligand dependent) | Moderate | 3-Aryl-4-isobutyl derivatives |

Detailed Experimental Protocol

Objective: Synthesis of (S)-3-Isobutylpyrrolidine via reduction of (S)-4-isobutylpyrrolidin-2-one. Rationale: This protocol is chosen for its high reproducibility and the commercial availability of the starting material (Pregabalin lactam).

Safety Validation

-

LiAlH₄ (Lithium Aluminum Hydride): Pyrophoric. Reacts violently with water. All glassware must be oven-dried. Use an inert atmosphere (Argon/Nitrogen).

-

Exotherm: The quenching step is highly exothermic.

Workflow

-

Setup:

-

Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and internal thermometer.

-

Flush the system with dry Argon for 15 minutes.

-

-

Reagent Preparation:

-

Charge the flask with LiAlH₄ (2.0 equiv) suspended in anhydrous THF (Tetrahydrofuran). Cool to 0°C.

-

Dissolve (S)-4-isobutylpyrrolidin-2-one (1.0 equiv) in anhydrous THF.

-

-

Reaction:

-

Add the lactam solution dropwise to the LiAlH₄ suspension. Critical: Maintain internal temperature < 10°C.

-

Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours.

-

Validation: Monitor by TLC (Visualization: Ninhydrin stain) or GC-MS. The carbonyl peak (1680 cm⁻¹) should disappear in IR.

-

-

Quench (Fieser Method):

-

Cool mixture to 0°C.

-

Carefully add water (n mL per n grams LiAlH₄), then 15% NaOH (n mL), then water (3n mL).

-

Stir until a granular white precipitate forms (Lithium/Aluminum salts).

-

-

Isolation:

-

Filter the salts through a Celite pad. Wash the pad with diethyl ether.

-

Dry the filtrate over Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Distillation under reduced pressure or conversion to the HCl salt for recrystallization.

-

Structure-Activity Relationship (SAR) Visualization[2]

The following diagram illustrates how the isobutyl group interacts within a theoretical receptor pocket (e.g.,

Figure 2: Pharmacophore mapping of the isobutyl-pyrrolidine scaffold within a binding site.

References

-

Pregabalin Lactam Synthesis & Impurity Profiling Source: ChemicalBook / National Institutes of Health (NIH) Context: Identification of 4-isobutylpyrrolidin-2-one as a key intermediate in Pregabalin manufacture.[2] Link:

-

Stereoselective Synthesis of Pyrrolidines Source: MDPI / International Journal of Molecular Sciences Title: "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors" Context: Detailed review of cyclization methods for chiral pyrrolidines. Link: [Int. J. Mol.[3] Sci. 2024, 25(20), 11158]([Link]3]

-

Palladium-Catalyzed Hydroarylation Source: PubMed / iScience Title: "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation" Context: Modern metal-catalyzed routes to functionalize the pyrrolidine ring.[4][5][6] Link:

-

Pyrrolidine Scaffolds in Drug Discovery Source: Enamine / Tetrahedron Title: "Synthesis of unique pyrrolidines for drug discovery" Context: Overview of pyrrolidine utility in FDA-approved drugs (DPP-IV inhibitors, etc.).[7] Link:

Sources

- 1. 4-Isobutylpyrrolidin-2-one (lactam) - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. CN107400075A - A kind of preparation method of pregabalin intermediate - Google Patents [patents.google.com]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

Methodological & Application

Synthesis of 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid: A Detailed Guide for Researchers

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is a robust three-step sequence commencing with the protection of the carboxylic acid functionality of (±)-pyrrolidin-3-ylacetic acid hydrochloride via Fischer esterification. The subsequent key step involves the N-alkylation of the resulting ethyl ester through reductive amination with isobutyraldehyde, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. The final step is the saponification of the ethyl ester to yield the target compound. This guide offers a thorough, step-by-step methodology, including reagent specifications, reaction parameter optimization, and purification techniques, designed for researchers in organic synthesis and drug development.

Introduction

Substituted pyrrolidine scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of biologically active compounds. The title compound, this compound, incorporates both a lipophilic isobutyl group and a hydrophilic acetic acid moiety, making it an attractive precursor for the development of novel therapeutic agents. The synthetic route detailed herein is designed for efficiency, scalability, and high purity of the final product, employing common and well-understood organic transformations.

The causality behind the chosen three-step approach is rooted in ensuring chemoselectivity. The initial esterification protects the reactive carboxylic acid, preventing its interference in the subsequent N-alkylation step. Reductive amination is selected for the N-isobutylation due to its high efficiency and selectivity, avoiding the common issue of over-alkylation often encountered with direct alkylation using alkyl halides. Finally, a standard saponification effectively deprotects the carboxylic acid under conditions that preserve the integrity of the newly formed N-isobutyl pyrrolidine ring.

Synthetic Scheme

The overall synthetic pathway is illustrated below:

Caption: Overall synthetic route for this compound.

Required Reagents and Equipment

Reagents

| Reagent | Grade | Supplier |

| (±)-Pyrrolidin-3-ylacetic acid hydrochloride | ≥98% | Sigma-Aldrich |

| Ethanol, anhydrous | ≥99.5% | Fisher Scientific |

| Sulfuric acid, concentrated | 95-98% | VWR Chemicals |

| Isobutyraldehyde | ≥99% | Alfa Aesar |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | Oakwood Chemical |

| Dichloromethane (DCM), anhydrous | ≥99.8% | J.T. Baker |

| Sodium hydroxide (NaOH) | ≥98%, pellets | EMD Millipore |

| Hydrochloric acid (HCl), concentrated | 37% | Macron Fine Chemicals |

| Diethyl ether | ACS Grade | Pharmco-Aaper |

| Ethyl acetate | ACS Grade | BDH Chemicals |

| Hexanes | ACS Grade | Avantor |

| Sodium bicarbonate (NaHCO₃) | ACS Grade | BeanTown Chemical |

| Sodium sulfate (Na₂SO₄), anhydrous | ACS Grade | Acros Organics |

| Magnesium sulfate (MgSO₄), anhydrous | ACS Grade | EMD Chemicals |

Equipment

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Magnetic stirrer with stir bars

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

pH meter or pH paper

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography system with silica gel columns

Experimental Protocols

Step 1: Synthesis of Ethyl (±)-2-(pyrrolidin-3-yl)acetate (Esterification)

This step protects the carboxylic acid as an ethyl ester to prevent its reaction during the subsequent reductive amination. An excess of ethanol is used to drive the equilibrium towards the product, a principle of Fischer esterification.[1][2]

Caption: Workflow for the esterification of the starting material.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (±)-pyrrolidin-3-ylacetic acid hydrochloride (10.0 g, 60.4 mmol).

-

Add anhydrous ethanol (150 mL). The starting material may not fully dissolve initially.

-

Carefully add concentrated sulfuric acid (2.0 mL) dropwise with stirring.

-

Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-16 hours. The reaction can be monitored by TLC (e.g., 10% methanol in dichloromethane with a ninhydrin stain) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford ethyl (±)-2-(pyrrolidin-3-yl)acetate as an oil. The crude product is often of sufficient purity for the next step.

Step 2: Synthesis of Ethyl 2-(1-isobutyl-3-pyrrolidinyl)acetate (Reductive Amination)

This key step introduces the isobutyl group onto the pyrrolidine nitrogen. Sodium triacetoxyborohydride is a preferred reducing agent as it is less reactive towards aldehydes and ketones than sodium borohydride, allowing for the in-situ reduction of the iminium ion formed from the amine and aldehyde.[3][4][5]

Caption: Workflow for the N-isobutylation via reductive amination.

Procedure:

-

Dissolve ethyl (±)-2-(pyrrolidin-3-yl)acetate (crude from Step 1, assuming ~60.4 mmol) in anhydrous dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.

-

Add isobutyraldehyde (6.5 g, 90.6 mmol, 1.5 equivalents).

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (19.2 g, 90.6 mmol, 1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC (e.g., 5% methanol in dichloromethane) for the disappearance of the starting amine.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine (75 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in ethyl acetate) to yield pure ethyl 2-(1-isobutyl-3-pyrrolidinyl)acetate as an oil.

Step 3: Synthesis of this compound (Hydrolysis)

The final step is the deprotection of the ethyl ester to the desired carboxylic acid via saponification. This is a standard hydrolysis of an ester using a strong base, followed by acidification to protonate the carboxylate salt.

Caption: Workflow for the final hydrolysis step.

Procedure:

-

Dissolve ethyl 2-(1-isobutyl-3-pyrrolidinyl)acetate (from Step 2) in a mixture of ethanol (50 mL) and water (50 mL) in a 250 mL round-bottom flask.

-

Add sodium hydroxide pellets (1.2 equivalents) and stir the mixture at room temperature until the reaction is complete (typically 4-6 hours, monitored by TLC for the disappearance of the starting ester). Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction.

-

Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 5-6 with 1M hydrochloric acid.

-

Concentrate the solution under reduced pressure to remove the ethanol.

-

The resulting aqueous solution may be used directly in subsequent applications, or the product can be isolated. To isolate, saturate the aqueous layer with sodium chloride and extract with a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product may be a solid or a viscous oil and can be further purified by recrystallization or chromatography if necessary.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Concentrated acids (sulfuric and hydrochloric acid) are highly corrosive. Handle with extreme care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Sodium triacetoxyborohydride can release flammable hydrogen gas upon contact with water or strong acids. Quench reactions carefully.

-

Isobutyraldehyde has a strong, unpleasant odor and is flammable.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Expected ¹H NMR (CDCl₃, 400 MHz) for this compound: The spectrum would be expected to show signals corresponding to the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene group attached to the nitrogen), multiplets for the pyrrolidine ring protons, and a signal for the methylene protons of the acetic acid moiety. The carboxylic acid proton may be a broad singlet.

-

Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 186.15.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of this compound. By following these procedures, researchers can obtain this valuable building block in high purity for use in various drug discovery and development programs. The self-validating nature of this protocol lies in the well-established and high-yielding reactions employed, coupled with clear purification and characterization steps that allow for confirmation of the desired product at each stage.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Dunne, J. F., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(9), 2490-2499. [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved February 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved February 14, 2026, from [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]

-

Ehrenmann, J. (2008). Synthesis of isobutyl acetate. ETH Zurich. [Link]

-

Ahmed, A. (2014). Esterification of Ethanol and Acetic Acid in a Batch Reactor in Presence of Sulfuric Acid Catalyst. Global Engineering, Science and Technology Conference. [Link]

-

Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved February 14, 2026, from [Link]

-

California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Application Note: High-Efficiency Coupling of 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid in Peptidomimetic Synthesis

[1][2]

Abstract & Scope

This technical guide details the protocols for incorporating 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid (CAS: 1220019-64-6) into peptide backbones.[1][2] Unlike standard N-protected amino acids (Fmoc/Boc), this molecule features a permanently alkylated tertiary amine and a secondary carboxylic acid tether.[1][2]

This unique structure presents specific challenges in peptide synthesis:

-

Zwitterionic Behavior: The molecule exists as an internal salt, requiring careful neutralization during activation.[2]

-

Base Sensitivity: The internal tertiary amine can act as an intramolecular base, potentially accelerating racemization at the C3 chiral center or interfering with proton-dependent activation cycles.[2]

-

Chain Termination: Due to the tertiary nature of the nitrogen, this unit acts as an N-terminal cap or a specific ligand spacer; it cannot be elongated further using standard amide coupling protocols.[2]

Target Audience: Medicinal chemists designing Gabapentinoid analogs, GPCR ligands, or constrained peptidomimetics.[2]

Chemical Profile & Handling

| Property | Specification | Critical Insight |

| Structure | Pyrrolidine core, | Tertiary Amine (Basic): pKa ~9.[1][2]5. Carboxylic Acid (Acidic): pKa ~4.[1][2]5. |

| State | Solid (often hygroscopic if salt) | Likely supplied as HCl salt or Zwitterion.[1][2] |

| Solubility | Water, Methanol, DMF, DMSO | Poor solubility in non-polar solvents (Hexane, Et2O) due to zwitterionic character.[2] |

| Chirality | C3 Center (R or S) | Commercial sources may be racemic.[1][2] Verify enantiopurity via Chiral HPLC if stereochemistry is critical. |

Pre-Reaction Preparation (Salt Exchange)

If the reagent is supplied as a Hydrochloride (HCl) salt , it acts as a latent acid buffer.[1][2]

-

Impact: The HCl will consume 1 equivalent of the base (DIEA/NMM) added during coupling.

-

Correction: You must adjust the base equivalence in the coupling protocol to

eq (instead of the standard

Coupling Chemistry: Mechanism & Strategy

The coupling of a basic, tertiary amine-containing acid requires a "Buffered Activation" strategy. Standard carbodiimide methods (DCC/DIC) are often too slow and prone to N-acylurea formation due to the steric bulk of the pyrrolidine ring.[1]

Recommended Strategy: Uronium/Aminium activation (HATU) with controlled basicity.[1][2]

The "Internal Base" Challenge

The

DOT Diagram: Activation Workflow & Logic

The following diagram illustrates the decision process for activation based on the starting material form.

Figure 1: Decision matrix for base equivalents based on the starting material form to ensure optimal activation without racemization.[1][2]

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) - N-Terminal Capping

Use this protocol to attach the molecule to a resin-bound peptide.[1][2]

Reagents:

Step-by-Step:

-

Resin Prep: Swell the resin (e.g., Rink Amide or Wang) in DMF for 20 minutes.[2] Drain.

-

Pre-Activation (Critical):

-

Coupling: Add the pre-activated solution to the resin.[2]

-

Incubation: Shake at room temperature for 2 hours .

-

Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).[1][2] The test should be negative (no color change), indicating complete capping.[2]

-

Washing: Drain and wash resin with DMF (3x), DCM (3x), and MeOH (2x) to remove the tertiary amine traces.[1][2]

Protocol B: Solution Phase Coupling

Use this protocol for coupling to a soluble amine or benzyl ester.[2]

Reagents:

-

Coupling Agent: EDC·HCl (1.2 eq) and HOBt (1.2 eq).[1][2] Note: EDC is preferred here to simplify workup via water solubility.[2]

-

Solvent: DCM or DMF (depending on solubility).

Step-by-Step:

-

Dissolve the Acid component in DCM (or DMF).[2]

-

Add HOBt and stir for 5 minutes.

-

Cool the mixture to 0°C.

-

Add EDC[1][2]·HCl and, if the starting Acid is an HCl salt, add 1.0 eq of TEA (Triethylamine) to neutralize.[2]

-

Stir at 0°C for 1 hour, then allow to warm to RT overnight.

-

Workup (The "Amphoteric" Trap):

-

Standard acid wash (1M HCl) will extract your product into the water layer because the product contains a basic pyrrolidine nitrogen.[2]

-

Correct Workup:

-

Purification: Flash chromatography (DCM/MeOH gradient) is usually required as the basic amine makes the product streak on silica.[2] Add 1% Triethylamine to the eluent to improve peak shape.[2]

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (SPPS) | Incomplete activation due to zwitterion buffering. | Increase DIEA by 1.0 eq. Switch to PyAOP (stronger activator).[1][2] |

| Product in Aqueous Layer | Product protonation during acid wash.[1][2] | Avoid acidic washes.[1][2] Use basic workup (pH 9) or purify directly via Prep-HPLC.[1][2] |

| Racemization | Base-catalyzed epimerization at C3.[1][2] | Use Oxyma Pure/DIC instead of HATU/DIEA to maintain a neutral pH during coupling. |

| Poor Solubility | Hydrophobic Isobutyl + Zwitterion lattice.[1][2] | Use NMP (N-Methyl-2-pyrrolidone) or add 10% DMSO to the coupling mixture.[1][2] |

DOT Diagram: Purification Decision Tree

Visualizing the workup strategy to avoid product loss.

Figure 2: Purification workflow emphasizing the avoidance of acidic washes due to the basic pyrrolidine nitrogen.[1]

References

-

Albericio, F., & Bull, S. D. (2011).[2] Peptide Coupling Reagents: More than a Letter Soup. Chemical Reviews. Link[1]

-

Context: Comprehensive review of coupling reagents (HATU, EDC) and mechanisms suitable for hindered amino acids.[2]

-

-

Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

- Context: Protocols for handling salt forms and base equivalents in SPPS.

-

Sigma-Aldrich. (2023).[1] Peptide Coupling Reagents Guide. Merck/Sigma Technical Library.[1] Link

-

PubChem. (2023).[1][2] 2-(1-Isobutylpyrrolidin-3-yl)acetic acid Compound Summary. National Library of Medicine. Link[1]

-

Context: Physical properties, pKa data, and solubility profiles.[2]

-

Sources

- 1. (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid | C11H19NO4 | CID 1502098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(1-Benzyl-3-pyrrolidinyl)acetic acid | C13H17NO2 | CID 3303356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Self-Assembly in Peptides Containing β-and γ-amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

Preparation of pharmaceutical salts from 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid

Executive Summary

This application note details the strategic selection and preparation of pharmaceutical salts for 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid . This molecule presents a classic medicinal chemistry challenge: it is an amphoteric amino-acid mimetic containing both a basic tertiary amine (N-isobutylpyrrolidine) and an acidic moiety (acetic acid).[1]

While the zwitterionic form (internal salt) is often the default solid state, it frequently suffers from poor lipid solubility or suboptimal dissolution rates. This guide provides a rigorous protocol for synthesizing Acid Addition Salts (targeting the amine) and Base Addition Salts (targeting the carboxylate) to optimize bioavailability and crystallinity.

Key Technical Insight: N-alkyl pyrrolidine derivatives are notoriously prone to forming hygroscopic oils, particularly as Hydrochloride (HCl) salts.[1] This protocol prioritizes the screening of large counter-ions (e.g., Fumarate, Tosylate) to encourage stable lattice formation.

Physicochemical Profiling & Strategy

Before initiating synthesis, the ionization state must be mapped to the pH scale to ensure the salt forming reaction drives the equilibrium fully to the ionic species.

Molecular Properties

| Property | Value (Estimated) | Structural Implication |

| Basic Center | Tertiary Amine ( | Protonation site for Acid Addition Salts.[1] |

| Acidic Center | Carboxylic Acid ( | Deprotonation site for Base Addition Salts.[1] |

| Isoelectric Point (pI) | pH where net charge is zero (Zwitterion dominates).[1] Minimum solubility usually occurs here. | |

| Lipophilicity | Moderate (Isobutyl group) | Soluble in alcohols/DCM; sparingly soluble in water at pI. |

The "Rule of Three" for Salt Selection

To ensure a stable salt rather than a co-crystal, the

-

For Acid Salts: Counter-ion acid

should be -

For Base Salts: Counter-ion base

should be

Strategic Salt Selection Decision Tree

The following logic flow dictates the experimental approach.

Figure 1: Decision matrix for salt selection based on the amphoteric nature of the pyrrolidine derivative.[1]

Detailed Experimental Protocols

Protocol A: Preparation of the Free Zwitterion (Purification)

Prerequisite: Before making salts, isolate the pure zwitterion to remove synthesis impurities.

-

Dissolution: Dissolve crude residue in minimum volume of water.

-

pH Adjustment:

-

If acidic (pH < 4): Add 1N NaOH dropwise until pH reaches ~7.0–7.2 (the Isoelectric Point).

-

If basic (pH > 9): Add 1N Acetic Acid dropwise until pH reaches ~7.0–7.2.

-

-

Precipitation: At the pI, the zwitterion is least soluble. Cool to 4°C for 4 hours.

-

Isolation: Filter the white precipitate. Wash with cold isopropanol (IPA) to remove excess water/salts.

-

Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: Acid Addition Salt Screen (Targeting the Amine)

Objective: Protonate the pyrrolidine nitrogen. Recommended Counter-ions: Fumaric Acid (1:1 or 0.5:1), Maleic Acid, Methanesulfonic Acid.

Step-by-Step Procedure:

-

Stoichiometry Calculation: Calculate 1.05 molar equivalents of the acid counter-ion relative to the zwitterion.

-

Solvent Selection: Use Ethanol (EtOH) or Acetone . Avoid water to prevent dissociation.

-

Dissolution:

-

Dissolve 500 mg of Zwitterion in 5 mL EtOH (warm to 50°C if needed).

-

Dissolve the acid counter-ion in a separate 2 mL EtOH.

-

-

Addition: Slowly add the acid solution to the drug solution with vigorous stirring at 50°C.

-

Crystallization:

-

Allow the mixture to cool slowly to room temperature (controlled cooling: 10°C/hour).

-

Troubleshooting: If no precipitate forms (oiling out), add an anti-solvent (Ethyl Acetate or MTBE) dropwise until turbidity persists.

-

-

Harvest: Filter solids and wash with cold Ethyl Acetate.

-

Drying: Vacuum oven at 40°C. Note: If using HCl, use a desiccator as it may be hygroscopic.

Protocol C: Base Addition Salt Screen (Targeting the Carboxyl)

Objective: Deprotonate the carboxylic acid. Recommended Counter-ions: Tromethamine (Tris), Calcium (using Ca(OH)2 or Calcium Acetate).

Step-by-Step Procedure:

-

Stoichiometry: Use 1.0 equivalents of base.

-

Solvent: Methanol (MeOH) is preferred for organic bases; Water/MeOH (1:[1]1) for inorganic bases.[2][3]

-

Reaction:

-

Suspend 500 mg Zwitterion in 5 mL MeOH.

-

Add the base (e.g., Sodium Methoxide solution or Tromethamine solid).

-

Stir until a clear solution is obtained (indicating salt formation).

-

-

Isolation (Lyophilization vs. Crystallization):

-

Preferred: Evaporate solvent to near dryness, then add Isopropanol (IPA) to induce crystallization.

-

Alternative: If the salt is highly water-soluble (e.g., Sodium salt), lyophilize (freeze-dry) to obtain a powder.[1]

-

Analytical Validation Matrix

A salt is not confirmed until characterized. Use this matrix to validate the new entity.

| Technique | Purpose | Acceptance Criteria |

| 1H-NMR (D2O/DMSO) | Confirm Stoichiometry | Shift in |

| XRPD (X-Ray Diffraction) | Crystallinity Check | Distinct, sharp Bragg peaks. Halo pattern indicates amorphous material (unstable).[1] |

| DSC (Calorimetry) | Thermal Stability | Single, sharp melting endotherm. |

| Hygroscopicity (DVS) | Stability | Mass gain |

Troubleshooting: The "Oiling Out" Phenomenon

Pyrrolidine salts frequently separate as oils rather than crystals.

Mechanism: The high conformational flexibility of the isobutyl group and the pyrrolidine ring inhibits lattice packing. Solution:

-

Change Solvent: Switch from Ethanol to Acetonitrile or Isopropyl Acetate .

-

Seed Crystals: If any solid is obtained, use it to seed the next batch.

-

Counter-ion Switch: If the HCl salt is an oil, switch to Dibenzoyl-L-tartaric acid .[1] The large aromatic rings in the counter-ion facilitate "pi-stacking" and force crystallization.[1]

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] [1]

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

-

FDA Guidance for Industry. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.

-

PubChem Compound Summary. (2025). 2-(1-Benzyl-3-pyrrolidinyl)acetic acid (Analog Reference).[1][6] National Center for Biotechnology Information. [1]

Sources

- 1. echemi.com [echemi.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 4. abebooks.com [abebooks.com]

- 5. publications.iupac.org [publications.iupac.org]

- 6. 2-(1-Benzyl-3-pyrrolidinyl)acetic acid | C13H17NO2 | CID 3303356 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Solvent Selection for Optimal Reaction Yield of Isobutyl Pyrrolidine Derivatives

Abstract

The synthesis of N-isobutyl pyrrolidine derivatives is a critical transformation in medicinal chemistry, serving as a core motif for various CCR5 antagonists and amino acid analogs.[1] However, the introduction of the isobutyl group presents unique challenges due to steric hindrance at the electrophilic center (in alkylation) or the transition state (in reductive amination). This Application Note provides a rigorous, data-driven guide to solvent selection, moving beyond traditional chlorinated and dipolar aprotic solvents to modern, regulatory-compliant alternatives (ICH Q3C R8). We present validated protocols for two primary synthetic routes, supported by mechanistic insights into solvation effects on reaction kinetics and yield.

Mechanistic Foundation: Why Solvent Choice Dictates Yield

In the synthesis of isobutyl pyrrolidine derivatives, the solvent is not merely a medium; it is a participant that dictates the energy landscape of the reaction.

The Steric-Electronic Conflict

The isobutyl group adds significant steric bulk compared to methyl or ethyl groups.

-

In Direct Alkylation (SN2): The nucleophilic attack of pyrrolidine on isobutyl bromide is retarded by the

-branching of the isobutyl group. This slows -

In Reductive Amination: The formation of the hemiaminal and iminium ion intermediates requires a solvent that facilitates proton transfer without stabilizing the hydration shell of the amine so strongly that it becomes non-nucleophilic.

Solvation Visualization

The following diagram illustrates how solvent polarity stabilizes the charged transition state (TS) versus the ground state (GS).

Figure 1: Impact of solvent type on the reaction coordinate. Dipolar aprotic solvents lower activation energy for SN2 reactions by leaving the nucleophilic anion 'naked' while solvating the cation.

Protocol A: Direct N-Alkylation (SN2)[1]

This route is preferred for cost-efficiency but is prone to elimination side products.[1]

Experimental Design

-

Substrate: Pyrrolidine (1.0 equiv)[1]

-

Electrophile: Isobutyl Bromide (1.1 equiv)[1]

-

Base: K2CO3 (2.0 equiv) - Milled anhydrous.[1]

-

Temperature: 60°C - 80°C (Solvent dependent)

Solvent Selection & Performance Data

We compared traditional solvents against "green" alternatives.[1][2]

| Solvent Class | Solvent | Dielectric Const.[1][2][3][4] ( | Yield (%) | Purity (%) | Observations |

| Dipolar Aprotic | DMF | 36.7 | 92% | 96% | High Yield. Fast kinetics.[1] Difficult aqueous workup; residual solvent issues (Class 2). |

| Polar Aprotic | Acetonitrile | 37.5 | 84% | 98% | Standard. Clean profile. Slower than DMF.[1] Easy removal (low BP).[1] |

| Green Ether | CPME | 4.76 | 78% | 94% | Green Option. Slower kinetics due to low polarity. Requires phase transfer catalyst (TBAI) to match DMF yields.[1] |

| Protic | Ethanol | 24.5 | 45% | 80% | Poor. H-bonding cages the pyrrolidine nitrogen, significantly retarding nucleophilicity.[1] High E2 elimination observed.[1] |

Optimized Protocol (Green Focus)

Objective: High yield using Cyclopentyl Methyl Ether (CPME) to avoid DMF toxicity.

-

Charge a reaction vessel with Pyrrolidine (10 mmol) and CPME (5 mL, 2M concentration).

-

Add K2CO3 (20 mmol, 2.76 g) and Tetrabutylammonium iodide (TBAI, 5 mol% catalyst). Note: TBAI is critical in non-polar solvents to facilitate phase transfer.

-

Heat mixture to 60°C.

-

Add Isobutyl bromide (11 mmol) dropwise over 30 minutes. Reasoning: Controls exotherm and minimizes dialkylation.

-

Reflux at 106°C (CPME boiling point) for 12 hours.

-

Workup: Cool to RT. Filter inorganic salts.[1] Wash filtrate with water (CPME forms a clean bilayer, unlike THF).[1]

-

Isolate: Concentrate organic phase to yield crude oil.

Protocol B: Reductive Amination

This route avoids elimination side-reactions and is generally more robust for steric bulk, but traditional protocols rely on toxic chlorinated solvents.[1]

Experimental Design

-

Substrate: Pyrrolidine (1.0 equiv)[1]

-

Carbonyl: Isobutyraldehyde (1.1 equiv)[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

-

Acid Catalyst: Acetic Acid (1.0 equiv)[1]

Solvent Selection & Performance Data

| Solvent | Yield (%) | Reaction Time | Notes |

| DCE (1,2-Dichloroethane) | 95% | 2 h | Historical Standard. Excellent solubility of STAB.[1] Toxic/Carcinogenic. Restricted under ICH Q3C.[1] |

| DCM (Dichloromethane) | 91% | 4 h | Good yield but volatility (BP 40°C) limits thermal acceleration.[1] |

| 2-MeTHF (2-Methyltetrahydrofuran) | 94% | 3 h | Recommended. Bio-derived.[1] Excellent phase separation. Solubilizes STAB effectively. |

| Methanol | 65% | 1 h | Risky. Fast imine formation, but STAB decomposes rapidly in MeOH. Requires NaBH3CN (toxic) instead.[1] |

Optimized Protocol (2-MeTHF)

Objective: Replace DCE with 2-MeTHF without compromising yield.

-

Dissolve Isobutyraldehyde (11 mmol) in 2-MeTHF (10 mL).

-

Add Pyrrolidine (10 mmol) and Acetic Acid (10 mmol). Stir for 30 mins at RT to form the iminium species.

-

Cool to 0°C. Reasoning: Controls the rate of hydride delivery.

-

Add STAB (14 mmol) portion-wise.

-

Quench with saturated NaHCO3.

-

Extract: 2-MeTHF phase separates cleanly from water.[1] No need for additional extraction solvent.[1]

-

Dry/Concentrate: Dry over MgSO4 and evaporate.

Regulatory & Green Chemistry Considerations (ICH Q3C R8)

Recent updates to ICH Q3C (R8) have reclassified several solvents relevant to this workflow.

-

2-MeTHF: Permitted Daily Exposure (PDE) set at 50 mg/day .[1][4][5] It is now a preferred Class 3 solvent (low toxic potential), making it superior to THF (Class 2) for pharmaceutical processing.[1]

-

CPME: PDE set at 15 mg/day (Class 2). While strictly regulated, its resistance to peroxide formation and high boiling point make it a safer process solvent than diisopropyl ether.

-

DCE: Class 1 (Carcinogen).[1] Must be avoided unless strongly justified.[1][6]

Decision Matrix & Troubleshooting

Use the following logic flow to select the optimal route for your specific derivative.

Figure 2: Process selection decision tree based on scale and substrate sensitivity.

References

-

ICH Q3C (R8) Guideline for Residual Solvents. European Medicines Agency / FDA.[1] (2021).[1][7][8] Provides PDE limits for 2-MeTHF and CPME.[1][7] [Link]

-

Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 15(5), 1159-1165.[1][9] (2013).[1][2][3][8][9] Comparative data on 2-MeTHF vs Chlorinated solvents. [Link]

-

2-Methyltetrahydrofuran (2-MeTHF): A Green Solvent Alternative. Penn A Kem / PubChem.[1] Physical properties and phase separation benefits.[2][10][11] [Link]

Sources

- 1. Reichardt's dye - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. fda.gov [fda.gov]

- 6. HWI group - ICH Q3C (R8): Impurities: guideline for residual solvents in medicinal products [hwi-group.de]

- 7. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Asia Pacific) [shimadzu.com.sg]

- 8. 2-Methyltetrahydrofuran and cyclopentylmethylether: two green solvents for efficient purification of membrane proteins like FhuA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 10. chempoint.com [chempoint.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Extraction Optimization for 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid

Welcome to the Advanced Separation Sciences Help Desk. Ticket ID: IBPAA-EXT-001 Topic: Optimizing pH conditions for amphoteric extraction Status: Resolved / Guide Generated

Executive Summary

The extraction of 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid presents a classic challenge in organic synthesis: isolating a zwitterionic (amphoteric) molecule. Unlike simple carboxylic acids or amines, this molecule contains both an acidic center (acetic acid tail) and a basic center (pyrrolidine ring).

The Core Problem:

-

At Low pH (< 4): The amine protonates (

), rendering the molecule cationic and water-soluble. -

At High pH (> 10): The carboxylic acid deprotonates (

), rendering the molecule anionic and water-soluble. -

At Neutral pH (~7): The molecule exists as a zwitterion (

).[1] While the net charge is zero, the high polarity of the internal salt often prevents extraction into standard non-polar solvents like Dichloromethane (DCM) or Hexanes.

This guide provides the protocols to overcome these solubility "traps" by leveraging the Isoelectric Point (pI) and Salting-Out effects.

Part 1: The Chemistry of the Problem (Diagnostic)

To optimize extraction, you must visualize the species distribution. The isobutyl group aids lipophilicity, but the ionic core dictates solubility.

Estimated pKa Values:

-

pKa1 (Carboxyl): ~4.2 – 4.5

-

pKa2 (Tertiary Amine): ~9.5 – 10.0

-

Isoelectric Point (pI):

Visualizing the Species Distribution

Figure 1: Species distribution across the pH scale. Extraction efficiency peaks where net charge is zero (Zwitterion), provided the solvent is polar enough to solvate the internal salt.

Part 2: Troubleshooting Workflow (The "How-To")

Scenario A: Standard Extraction (Yield < 30%)

User Issue: "I acidified the reaction mixture to pH 2 and extracted with DCM, but the product stayed in the water." Root Cause: At pH 2, the pyrrolidine nitrogen is protonated. You created a highly soluble ammonium salt.

Corrective Protocol: The "Isoelectric Salting-Out" Method This protocol forces the zwitterion into the organic phase by saturating the aqueous phase with electrolytes.

-

Concentration: Reduce the aqueous reaction volume as much as possible via rotary evaporation (keep T < 40°C).

-

pH Adjustment:

-

Insert a calibrated pH probe.

-

Slowly adjust pH to 7.0 – 7.2 using 2M NaOH or 2M HCl. Precision is critical here.

-

-

Salting Out:

-

Add solid NaCl to the aqueous phase until saturation (no more salt dissolves). This disrupts the hydration shell of the zwitterion (Hofmeister effect).

-

-

Solvent Selection:

-

Do NOT use: Hexanes, Ether, or pure DCM (too non-polar).

-

USE: n-Butanol (best for amino acids) or Chloroform:Isopropanol (3:1) .

-

-

Extraction:

-

Perform 3x extractions with the chosen solvent.

-

Note: n-Butanol has a high boiling point (117°C). Ensure your compound is stable during the subsequent concentration.

-

Scenario B: The "Oil-Out" / Emulsion Nightmare

User Issue: "I adjusted to pH 7, but I have a thick emulsion layer that won't separate." Root Cause: The molecule contains a lipophilic tail (Isobutyl) and a polar head (Zwitterion), acting like a surfactant (soap) at neutral pH.

Troubleshooting Steps:

-

Filtration: The emulsion is often stabilized by micro-precipitates. Filter the entire biphasic mixture through a Celite pad.

-

Brine Wash: If you haven't already, saturate the aqueous layer with NaCl. The density difference helps break the emulsion.

-

The "Phase Swing":

-

Adjust pH to 4.0 (makes it cationic/soluble). Layers should separate.

-

Discard the organic layer (impurities).

-

Re-adjust aqueous phase to pH 7.2.

-

Extract with Chloroform:Isopropanol (3:1) .

-

Part 3: Advanced Protocols & FAQs

Protocol: Ion-Pair Extraction (For Difficult Cases)

If the zwitterion is too polar for organic solvents, use a counter-ion to form a lipophilic complex.

| Component | Role | Recommended Reagent |

| Carrier | Forms lipophilic pair with amine | Sodium Lauryl Sulfate (SLS) or Picric Acid |

| Target pH | Ensures amine is cationic | pH 2.0 - 3.0 |

| Solvent | Extracts the complex | Dichloromethane (DCM) |

Method:

-

Adjust aqueous pH to 2.5.

-

Add 1.1 equivalents of the Ion-Pairing reagent.

-

Extract with DCM.

-

Warning: Removing the ion-pairing agent later can be difficult; this is best for analytical isolation or if the counter-ion is acceptable in the next step.

FAQ: Frequently Asked Questions

Q: Can I use Ethyl Acetate? A: Generally, no. Ethyl Acetate is often too non-polar for zwitterions and can hydrolyze at extreme pHs if your adjustment overshoots. Stick to n-Butanol or IPA/CHCl3 mixtures.

Q: How do I remove n-Butanol after extraction? A: n-Butanol forms an azeotrope with water. Add water to your organic extract and rotovap. Alternatively, use a heptane "chaser" to co-evaporate the butanol.

Q: My product is precipitating at pH 7. Is this bad? A: No, this is excellent! If the solid precipitates at the isoelectric point, simply filter it off. This is the purest form of isolation (Isoelectric Precipitation). Wash the solid with cold water and diethyl ether.

Part 4: Decision Matrix (Workflow)

Use this logic flow to determine your next experimental move.

Figure 2: Decision matrix for isolating amphoteric pyrrolidine derivatives.

References

-

Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3303356, 2-(1-Benzyl-3-pyrrolidinyl)acetic acid. (Analogous Structure Data). Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Amino Acids and Isoelectric Points.[2] Retrieved from [Link]

-

ResearchGate. (2020). Separation of Acetic Acid from Water Using Organic Solvents.[3][4][5] (Context on Acidic Extraction). Retrieved from [Link]

Sources

Resolving solubility issues of 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid in HPLC mobile phases

Topic: Resolving Solubility & HPLC Method Issues

Introduction: The Zwitterion Paradox

Welcome to the technical support center. If you are working with 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid , you are likely encountering a classic "solubility paradox" common to amphoteric amino-acid-like derivatives.

This molecule contains two competing functional groups:[1]

-

Secondary Amine (Pyrrolidine ring): Basic (pKa ~10–11).[1]

-

Carboxylic Acid (Acetic acid tail): Acidic (pKa ~4–5).[1]

-

Isobutyl Group: Hydrophobic (Lipophilic).[1]

The Core Issue: At neutral pH (pH 6–8), this molecule exists as a zwitterion (net neutral charge, but highly polar). In this state, it often exhibits its lowest solubility in both organic solvents (like Acetonitrile) and pure water, leading to precipitation in HPLC lines, high backpressure, and "ghost peaks."

This guide provides the protocols to stabilize this molecule in solution and achieve robust chromatography.

Module 1: Mobile Phase Optimization

Q: Why does my sample precipitate when I mix it with Acetonitrile (ACN)?

A: You are likely running at a pH near the molecule's Isoelectric Point (pI) or using an incompatible buffer concentration.[1]

When this compound is at its pI, the ionic "head" groups (NH2+ and COO-) lock into a crystal lattice that resists solvation by organic modifiers like ACN.[1] Furthermore, if you are using inorganic buffers (Phosphate/Potassium) at >70% ACN, the buffer salt itself may be precipitating.[2]

The Fix: Shift the pH. You must force the molecule into a single ionic state to improve solubility and interaction with the mobile phase.

-

Strategy A (Recommended): Acidic pH (pH 2.0 – 3.0) [1]

-

Strategy B (Alternative): Basic pH (pH > 10.0) [1]

Q: Which buffer is safe for high-organic gradients?

A: Avoid inorganic phosphate buffers if your method requires >60% ACN.[1] Use volatile organic buffers instead.

Table 1: Buffer Compatibility Guide for ACN Mixtures

| Buffer System | Max ACN % (Approx) | Risk Level | Recommended For |

| Phosphate (Na/K) | 60-70% | High | Low organic isocratic runs only.[1] |

| Ammonium Acetate | 90% | Low | MS detection, mid-pH (4-6).[1] |

| Formic Acid (0.1%) | 100% | None | Best for solubility & MS sensitivity.[1] |

| TFA (0.05-0.1%) | 100% | None | Sharpening peaks (Ion Pairing effect).[1] |

Module 2: Visualizing the Solubility Logic

The following diagram illustrates the decision process for selecting the correct mobile phase environment to prevent precipitation.

Figure 1: Decision logic for pH selection. Running at neutral pH is the primary cause of solubility failure for this zwitterion.

Module 3: Sample Preparation Protocols

Q: My mobile phase is fixed, but the sample crashes when I inject it. Why?

A: This is a "Solvent Shock" phenomenon.[1] If you dissolve your sample in 100% DMSO or Methanol because it dissolves well there, and then inject it into a mobile phase that is 95% Water (acidic), the local environment inside the injector loop changes instantly. The hydrophobic isobutyl group may force the molecule out of solution before it hits the column.

Protocol: The "Match-and-Dilute" Strategy

Objective: Ensure the sample solvent (diluent) matches the initial mobile phase conditions.[3]

-

Stock Preparation: Dissolve the solid this compound in a small volume of Methanol or DMSO (e.g., 10 mg/mL) to create a master stock.[1]

-

Working Standard: Dilute the stock at least 10-fold into the Starting Mobile Phase (e.g., 95% Water / 5% ACN + 0.1% Formic Acid).

-

The Visual Check: Vortex the working standard. Hold it up to a light source.

-

Filtration: Always filter through a 0.22 µm PTFE or PVDF filter before filling the vial.[1] Nylon filters can sometimes bind acidic/amine compounds.[1]

Module 4: Troubleshooting Workflow

If you are experiencing high backpressure or retention time shifts, follow this diagnostic pathway.

Figure 2: Step-by-step troubleshooting for precipitation-related HPLC failures.

References & Further Reading

-